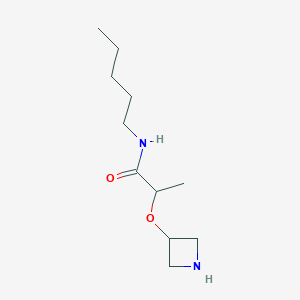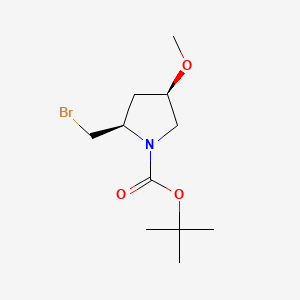![molecular formula C7H11ClF3N B13486158 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is a fluorinated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in medicinal chemistry. This compound is a derivative of azabicyclohexane, featuring a trifluoromethyl group that enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. For amino derivatives, the reaction is accompanied by carboxylation and further cyclization . The key steps include:
Iodocyclization: This step involves the formation of the bicyclic structure through the reaction of fluorinated methylenecyclobutanes with iodine.
Carboxylation and Cyclization: For amino derivatives, carboxylation occurs, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing new drugs due to its stability and biological activity.
Biological Studies: The compound is used in studying the effects of fluorinated bicyclic structures on biological systems.
Industrial Applications: It is employed in the synthesis of advanced materials and chemicals.
作用機序
The mechanism of action of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Di-/Trifluoromethyl-2-heterabicyclo[2.1.1]hexanes: These compounds are similar in structure and also feature fluorinated bicyclic systems.
Fluorinated Phenyl Isosteres: These compounds share similar fluorinated groups and are used in medicinal chemistry.
Uniqueness
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclohexane structure. This combination provides enhanced stability and biological activity compared to other similar compounds.
特性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC名 |
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c1-5-2-6(3-5,11-4-5)7(8,9)10;/h11H,2-4H2,1H3;1H |
InChIキー |
XMODVLANOCETNZ-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(NC2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


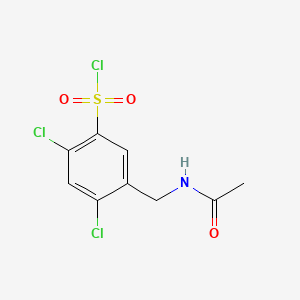
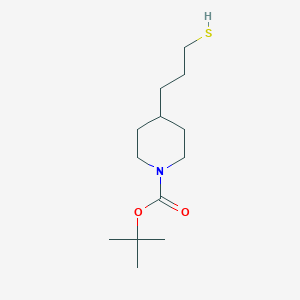

![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
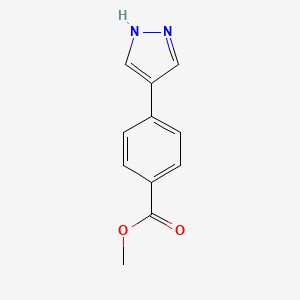
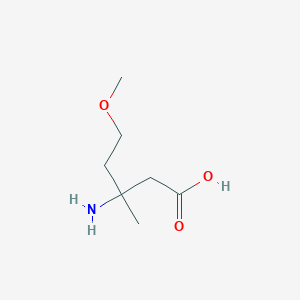
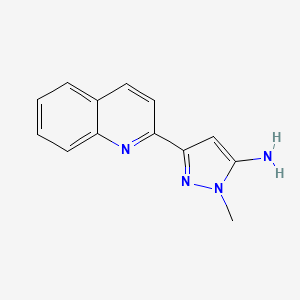
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
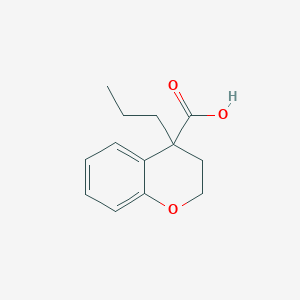

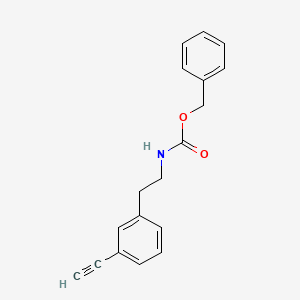
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
